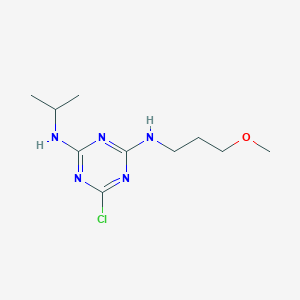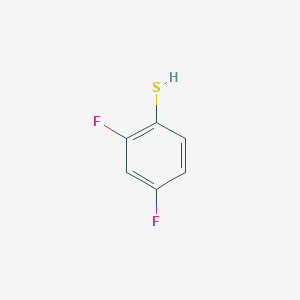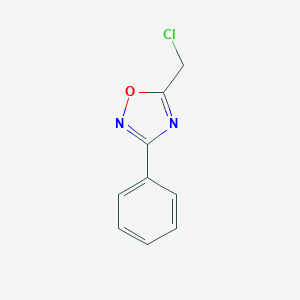![molecular formula C28H43O4P B157804 Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate CAS No. 1758-45-8](/img/structure/B157804.png)
Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate, also known as Cyphos IL 104, is a phosphonium-based ionic liquid that has gained significant attention in the field of chemistry due to its unique properties. It is a colorless liquid that is soluble in water and organic solvents.
Mechanism of Action
The mechanism of action of Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate is not fully understood. However, it is believed that the ionic liquid interacts with the reactants or substrates, altering their chemical properties and facilitating the reaction. The unique properties of the ionic liquid, such as its low vapor pressure and high thermal stability, make it an ideal catalyst in various chemical reactions.
Biochemical and Physiological Effects:
Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that the ionic liquid may have toxic effects on aquatic organisms. Therefore, it is important to handle the substance with care and dispose of it properly.
Advantages and Limitations for Lab Experiments
One of the main advantages of Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate is its versatility in various chemical reactions. It can be used as a catalyst, solvent, or surfactant, making it a valuable tool in the laboratory. The ionic liquid is also stable at high temperatures and does not evaporate, making it a safer alternative to traditional solvents.
However, the limitations of Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate include its cost and potential toxicity. The synthesis process is relatively expensive, and the substance may have toxic effects on aquatic organisms. Therefore, it is important to handle the substance with care and dispose of it properly.
Future Directions
There are several future directions for the study of Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate. One potential direction is the development of new synthesis methods that are more cost-effective and environmentally friendly. Another direction is the study of the ionic liquid's potential applications in the pharmaceutical industry. The substance may have valuable properties for drug delivery or as a solvent for drug synthesis. Additionally, the study of the substance's toxic effects on aquatic organisms and the development of safer disposal methods is an important area of research.
Synthesis Methods
The synthesis of Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate involves the reaction between triphenylphosphine and 1,1,3,3-tetramethylbutyl bromide. The resulting product is then treated with hydrogen phosphate to form the desired ionic liquid. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate has been extensively studied for its application in various fields of science. It has been used as a catalyst in organic reactions, as a solvent in chemical synthesis, and as a surfactant in emulsion polymerization. The ionic liquid has also been used in the separation of rare earth metals, extraction of heavy metals from wastewater, and as a lubricant additive.
properties
CAS RN |
1758-45-8 |
|---|---|
Product Name |
Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate |
Molecular Formula |
C28H43O4P |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
bis[4-(2,4,4-trimethylpentan-2-yl)phenyl] hydrogen phosphate |
InChI |
InChI=1S/C28H43O4P/c1-25(2,3)19-27(7,8)21-11-15-23(16-12-21)31-33(29,30)32-24-17-13-22(14-18-24)28(9,10)20-26(4,5)6/h11-18H,19-20H2,1-10H3,(H,29,30) |
InChI Key |
CJMDDRXHXPXLMJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OP(=O)(O)OC2=CC=C(C=C2)C(C)(C)CC(C)(C)C |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OP(=O)(O)OC2=CC=C(C=C2)C(C)(C)CC(C)(C)C |
Other CAS RN |
1758-45-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1,3,5[10]-ESTRATRIENE-3,16alpha,17beta-TRIOL 16-GLUCURONIDE SODIUM SALT](/img/structure/B157742.png)



![3-[2-(Difluoromethoxy)phenyl]acrylic acid](/img/structure/B157748.png)
![[3,3'-Bipyridine]-5-sulfonic acid](/img/structure/B157749.png)